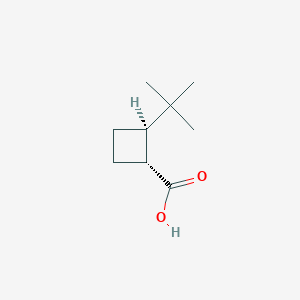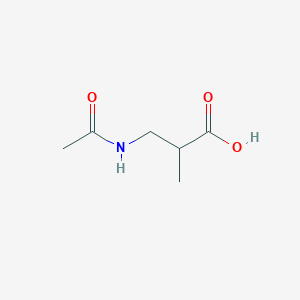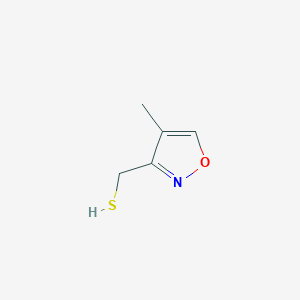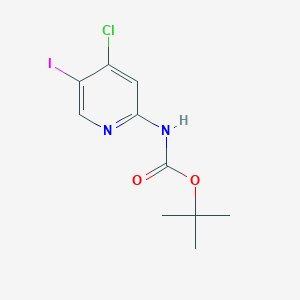
Tert-butyl (4-chloro-5-iodopyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate: is an organic compound with the molecular formula C10H12ClIN2O2. It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, along with a tert-butyl carbamate group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-5-iodopyridine as the key starting material.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloro and iodo substituents on the pyridine ring make this compound amenable to various substitution reactions. For example, it can undergo nucleophilic substitution with different nucleophiles to introduce new functional groups.
Cross-Coupling Reactions: The iodo group is particularly useful in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, allowing the formation of carbon-carbon bonds with various boronic acids.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation/Reduction: Standard oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed depend on the specific reactions undertaken. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the pyridine ring linked to another aromatic ring.
科学研究应用
Chemistry:
Building Block: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Synthesis: The compound can be used in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Bioconjugation: The carbamate group allows for bioconjugation, facilitating the attachment of the compound to biomolecules for various applications.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Catalysis: The compound’s reactivity makes it useful in catalytic processes, including those involving transition metals.
作用机制
The mechanism by which tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate exerts its effects depends on the specific application
Covalent Bond Formation: The reactive groups can form covalent bonds with target molecules, altering their function.
Coordination to Metals: In catalytic applications, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst.
相似化合物的比较
- tert-Butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate
- tert-Butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate
Uniqueness:
- Positional Isomerism: The position of the chloro and iodo substituents on the pyridine ring distinguishes tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate from its isomers. This positional difference can significantly impact the compound’s reactivity and applications.
- Reactivity: The specific arrangement of substituents can influence the compound’s reactivity in substitution and cross-coupling reactions, making it more suitable for certain synthetic applications compared to its isomers.
属性
分子式 |
C10H12ClIN2O2 |
|---|---|
分子量 |
354.57 g/mol |
IUPAC 名称 |
tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI 键 |
BQQJKAKSYWWJNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
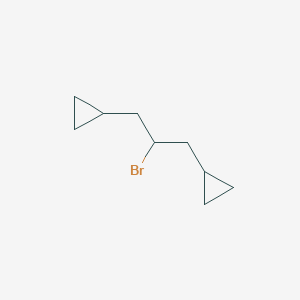
![Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13503189.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13503194.png)
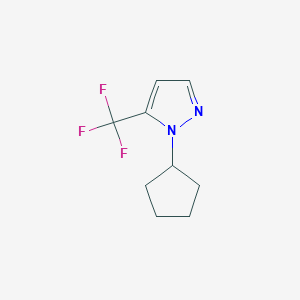
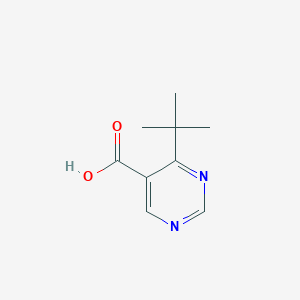

![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)
